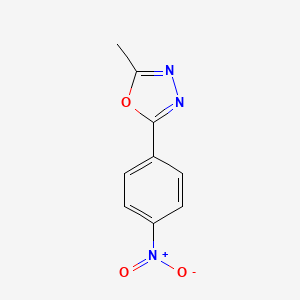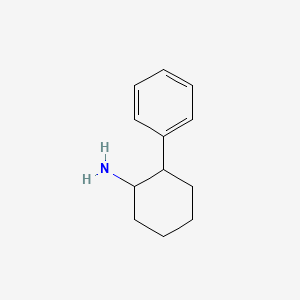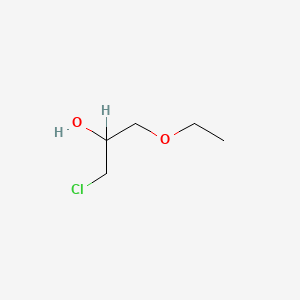
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolan
Übersicht
Beschreibung
OSM-S-460 is a compound from the Amino-thienopyrimidine series, developed as part of the Open Source Malaria project. This compound has shown promising activity against malaria parasites, particularly Plasmodium falciparum, which is responsible for the most severe form of malaria .
Wissenschaftliche Forschungsanwendungen
OSM-S-460 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other compounds.
Biology: Studied for its effects on biological systems, particularly its antimalarial activity.
Medicine: Investigated for its potential as a therapeutic agent against malaria.
Industry: Used in the development of new drugs and chemical processes.
Wirkmechanismus
Target of Action
Phenylboronic acid pinacol ester, also known as 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane, is primarily used in metal-catalyzed carbon-carbon bond formation reactions . Its primary targets are organic compounds that are involved in these reactions.
Mode of Action
This compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate by borylation at the benzylic C-H bond of alkylbenzenes . This interaction results in the formation of new carbon-carbon bonds.
Biochemical Pathways
The compound plays a crucial role in the Suzuki-Miyaura reaction , a type of cross-coupling reaction used to synthesize biaryl compounds. The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a base and a palladium catalyst .
Pharmacokinetics
The compound is a solid at room temperature , and its solubility in various solvents may affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of Phenylboronic acid pinacol ester is the formation of new carbon-carbon bonds. This makes it a valuable tool in organic synthesis, particularly in the creation of biaryl compounds through the Suzuki-Miyaura reaction .
Action Environment
The action of Phenylboronic acid pinacol ester is influenced by several environmental factors. The presence of a palladium catalyst is necessary for its action . Additionally, the reaction it is involved in requires a base and occurs under specific temperature conditions . The compound’s stability and efficacy may also be affected by the solvent used, the concentration of the reactants, and the presence of any impurities.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von OSM-S-460 umfasst die Konstruktion des Thienopyrimidin-Gerüsts. Ein wichtiger Schritt ist die Lithiierung/Halogenierung eines chlorierten Thienopyrimidons, wodurch die gewünschte Funktionalität eingeführt wird, während gleichzeitig praktikable Ausbeuten von etwa 50 % erzielt werden . Anschließend wird ein Amin in der 4-Position unter Verwendung einer Ammoniumhydroxid-Lösung in einem verschlossenen Rohr bei 120 °C eingeführt .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für OSM-S-460 nicht im Detail beschrieben werden, würde der allgemeine Ansatz die Skalierung der oben genannten Synthesewege umfassen. Dazu gehört die Optimierung der Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu gewährleisten, sowie die Implementierung robuster Reinigungsverfahren wie Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
OSM-S-460 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter basischen oder sauren Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
OSM-S-460 hat eine Vielzahl von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Baustein für die Synthese anderer Verbindungen verwendet.
Biologie: Wird auf seine Auswirkungen auf biologische Systeme untersucht, insbesondere auf seine antimalarielle Aktivität.
Medizin: Wird auf sein Potenzial als Therapeutikum gegen Malaria untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von OSM-S-460 beinhaltet die Hemmung der Plasmodium falciparum Asparagin-tRNA-Synthetase. Dieses Enzym ist entscheidend für die Proteinsynthese im Parasiten. OSM-S-460 wirkt als Pro-Inhibitor und bildet einen kovalenten Addukt mit dem Enzym, wodurch dessen Aktivität blockiert wird und die Hemmung der Proteintranslation und die Aktivierung der Aminosäure-Hunger-Antwort bewirkt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
OSM-S-106: Eine weitere Verbindung aus der Amino-Thienopyrimidin-Serie mit ähnlicher antimalarieller Aktivität.
TCMDC-135294: Eine strukturell verwandte Verbindung, die aus einer GSK-Bibliothek identifiziert wurde.
Einzigartigkeit
OSM-S-460 ist aufgrund seines spezifischen Wirkmechanismus, der die Asparagin-tRNA-Synthetase in Plasmodium falciparum angreift, einzigartig. Dies macht es zu einem vielversprechenden Kandidaten für die Überwindung von Resistenzen gegen aktuelle Antimalariamittel .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLCYBZPQDOFQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341152 | |
| Record name | 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24388-23-6 | |
| Record name | 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)






